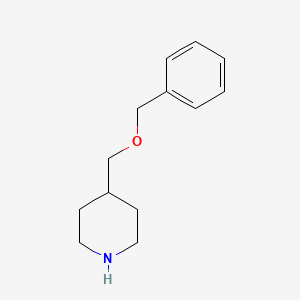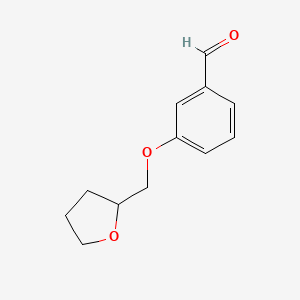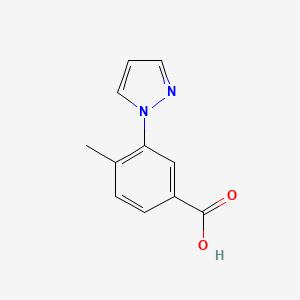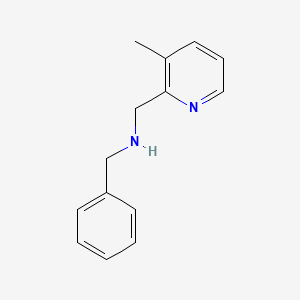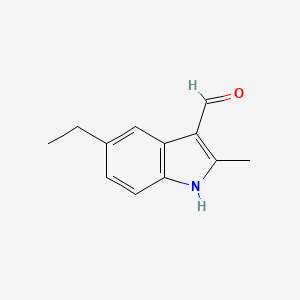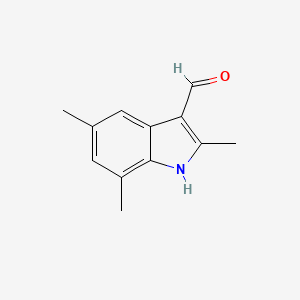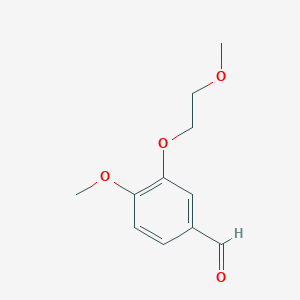
4-methoxy-3-(2-methoxyethoxy)benzaldehyde
Vue d'ensemble
Description
4-methoxy-3-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a derivative of benzaldehyde, featuring methoxy and methoxyethoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-3-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methoxy-3-(2-methoxyethoxy)benzoic acid.
Reduction: 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-methoxy-3-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methoxyethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzaldehyde: Lacks the methoxyethoxy group, making it less soluble in polar solvents.
3-methoxy-4-(2-methoxyethoxy)benzaldehyde: Similar structure but different substitution pattern on the aromatic ring.
4-benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy group instead of a methoxyethoxy group, affecting its reactivity and applications
Uniqueness
4-methoxy-3-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propriétés
IUPAC Name |
4-methoxy-3-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRITOOPJGZGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424469 | |
| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116168-89-9 | |
| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

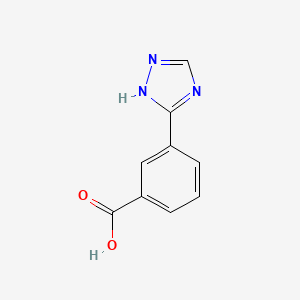
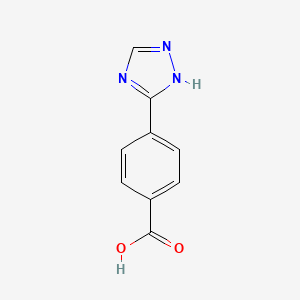

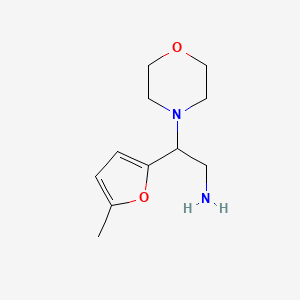
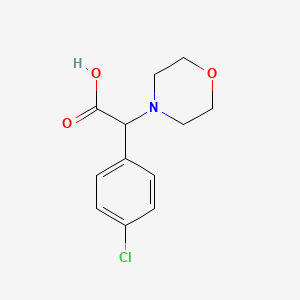
![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)
